molecular formula C4HCl3N2 B3021642 3,4,5-Trichloropyridazine CAS No. 14161-11-6

3,4,5-Trichloropyridazine

Cat. No. B3021642
Key on ui cas rn: 14161-11-6
M. Wt: 183.42 g/mol
InChI Key: GBAOOJAWDCNOGO-UHFFFAOYSA-N
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Patent
US07217716B2

Procedure details

A stirred solution of 4,5-dichloro-2,3-dihydro-3-pyridazinone (15.00 g, 90.92 mmol) in POCl3 (100 mL) was refluxed for 1.5 h, then concentrated in vacuo. The residue was dissolved in CH2Cl2 (400 mL), washed with water (100 mL), dried over Na2SO4, filtered and concentrated to give 3,4,5-trichloropyridazine.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=O)[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].O=P(Cl)(Cl)[Cl:12]>>[Cl:12][C:3]1[N:4]=[N:5][CH:6]=[C:7]([Cl:8])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (400 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC=C(C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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